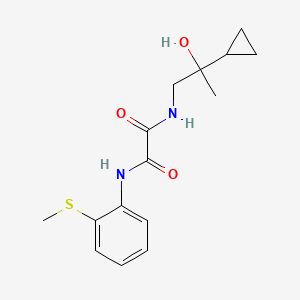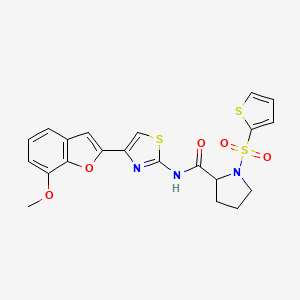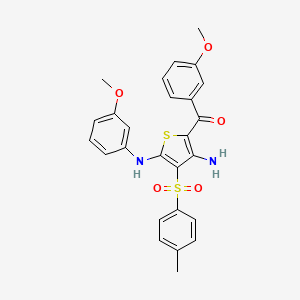
(3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone” is a chemical compound with the molecular formula C25H22N2O5S2. Its average mass is 494.583 Da and its monoisotopic mass is 494.097015 Da .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I searched .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the sources I searched .Scientific Research Applications
Synthesis and Characterization
Research on related compounds focuses on their synthesis, structural elucidation, and optimization using various techniques such as FTIR, NMR, and mass spectrometry. For instance, the study by FathimaShahana and Yardily (2020) on a novel compound synthesized and analyzed through FTIR, NMR, and mass spectrometric techniques highlights the importance of these methods in understanding the chemical structure and properties of such compounds. This foundational step is crucial for further applications in fields like pharmacology and materials science M. FathimaShahana, A. Yardily, 2020.
Molecular Docking and Antiviral Activity
Molecular docking studies are utilized to predict the interaction between compounds and potential targets, such as enzymes or receptors, which can reveal their therapeutic potential. The study by the same authors also employed molecular docking to understand the antiviral activity and pharmacokinetic behavior of the synthesized compound, indicating its potential application in developing antiviral agents M. FathimaShahana, A. Yardily, 2020.
Potential for Imaging Agents in Medical Diagnostics
The synthesis of compounds with specific structural features can lead to the development of new imaging agents for diseases such as Parkinson's. For example, Wang et al. (2017) synthesized a compound for imaging LRRK2 enzyme in Parkinson's disease, showcasing the potential of such chemicals in enhancing diagnostic methods Min Wang, Mingzhang Gao, Zhidong Xu, Q. Zheng, 2017.
Future Directions
properties
IUPAC Name |
[3-amino-5-(3-methoxyanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S2/c1-16-10-12-21(13-11-16)35(30,31)25-22(27)24(23(29)17-6-4-8-19(14-17)32-2)34-26(25)28-18-7-5-9-20(15-18)33-3/h4-15,28H,27H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZCQWFQXLBAMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC(=CC=C3)OC)NC4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-Difluorophenoxy)methyl]oxirane](/img/structure/B2418181.png)
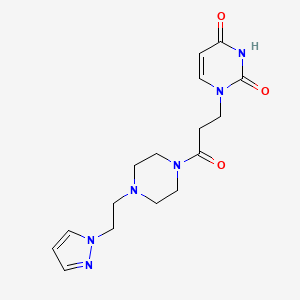
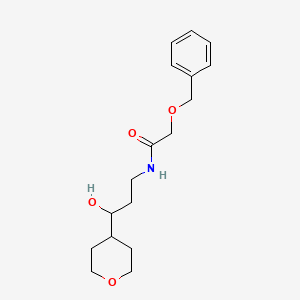
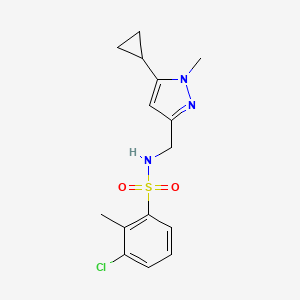
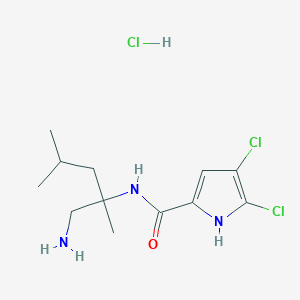
![1-(2-((4-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2418191.png)
![2-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride](/img/structure/B2418192.png)
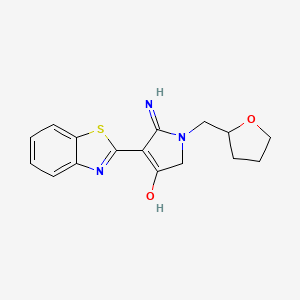

![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2418196.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2418197.png)
![7-benzyl-8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2418201.png)
